molecular formula C19H22ClN5O2S B2388245 1-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 898345-34-1

1-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

カタログ番号: B2388245
CAS番号: 898345-34-1
分子量: 419.93
InChIキー: GTZRFXAMIBYTLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-chlorophenyl group, a 2-ethyl moiety, and a hydroxyl group at position 5.

特性

IUPAC Name

1-[(3-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2S/c1-2-14-22-19-25(23-14)18(27)16(28-19)15(12-4-3-5-13(20)10-12)24-8-6-11(7-9-24)17(21)26/h3-5,10-11,15,27H,2,6-9H2,1H3,(H2,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZRFXAMIBYTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC(CC4)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C15H19ClN5O1S\text{C}_{15}\text{H}_{19}\text{Cl}\text{N}_{5}\text{O}_{1}\text{S}

Antimicrobial Properties

Research has indicated that compounds similar to 1-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide exhibit significant antimicrobial activity. A study on related thiazole derivatives demonstrated moderate to strong antibacterial effects against various strains of bacteria including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Similar Compounds

CompoundTarget BacteriaActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Anticancer Activity

The compound's structural components suggest potential anticancer properties. In vitro studies have shown that derivatives with similar moieties can inhibit cell proliferation in cancer cell lines through apoptosis induction mechanisms. For instance, triazole derivatives have been evaluated for their effects on cancer cell lines with promising results in reducing cell viability .

Case Study: Compound 34b
A related pyrazole amide (Compound 34b) demonstrated low clearance and significant oral bioavailability (42%) in mice, which indicates the potential for effective systemic delivery in therapeutic applications .

The proposed mechanism of action for compounds like 1-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide involves interaction with specific enzymatic pathways. For example, inhibition of the ERK5 signaling pathway has been noted in related compounds, impacting cellular proliferation and survival .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. For instance:

Table 2: Pharmacokinetic Parameters of Related Compounds

CompoundCl (mL/min/kg)Vd (L/kg)t½ (min)F (%)
34b140.68042

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazolo-Triazole Core

The most direct analog is 1-[(3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide (RN: 851969-35-2, ), which differs only in the alkyl substituent at position 2 of the thiazolo-triazole ring (methyl vs. ethyl in the target compound).

Key Differences and Implications :

  • Ethyl groups may also increase lipophilicity (higher logP), influencing membrane permeability and metabolic stability .
  • Synthetic Accessibility : Methyl groups are typically easier to introduce via alkylation reactions, whereas ethyl substituents may require more complex synthetic routes.
Functional Group Modifications in Related Scaffolds

Another structurally related compound is 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethyl N-(3-chlorophenyl)carbamate ( ), which replaces the piperidine-carboxamide with a carbamate group.

Critical Comparisons :

  • Hydrogen-Bonding Capacity: The carboxamide group in the target compound can act as both a hydrogen bond donor and acceptor, enhancing interactions with polar residues in enzyme active sites. In contrast, the carbamate group in is less polar and may reduce aqueous solubility .
  • Pharmacokinetic Profiles : Carbamates are often used as prodrugs due to their hydrolytic instability, whereas carboxamides are more metabolically stable, suggesting divergent bioavailability and half-life profiles.

Structural and Hypothesized Property Comparison

Table 1: Substituent and Functional Group Analysis

Compound Name Core Structure Position 2 Substituent Key Functional Group Hypothesized logP*
Target Compound Thiazolo[3,2-b][1,2,4]triazole Ethyl Piperidine-4-carboxamide ~3.2 (estimated)
1-[(3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[...]triazol-5-yl)methyl]piperidine-4-carboxamide Thiazolo[3,2-b][1,2,4]triazole Methyl Piperidine-4-carboxamide ~2.8 (estimated)
1-{6-methyl-[...]triazol-5-yl}ethyl N-(3-chlorophenyl)carbamate Thiazolo[3,2-b][1,3]thiazole Methyl Carbamate ~3.5 (estimated)

*logP values estimated using fragment-based methods (e.g., Moriguchi or XLogP3).

Table 2: Potential Biological Implications

Compound Advantages Over Target Compound Limitations vs. Target Compound
Methyl-substituted analog ( ) Easier synthesis, lower steric hindrance Reduced metabolic stability (methyl → faster oxidation)
Carbamate analog ( ) Prodrug potential, simpler structure Lower polarity, reduced target engagement

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with simpler precursors, such as chlorophenyl derivatives and thiazolo-triazole intermediates. Key steps include cyclization under controlled conditions (e.g., solvent choice, temperature 70–80°C) and coupling reactions using catalysts like Bleaching Earth Clay (pH 12.5). Post-synthesis purification often employs column chromatography and recrystallization. Analytical validation via 1H^1H-NMR and mass spectrometry ensures structural fidelity .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H^1H-NMR : To verify proton environments, particularly aromatic protons from the 3-chlorophenyl group (δ 7.2–7.5 ppm) and hydroxyl protons (δ 5.5–6.0 ppm).
  • LC-MS : To confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • IR Spectroscopy : To identify functional groups like C=O (1700–1750 cm1^{-1}) and OH (3200–3600 cm1^{-1}) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293).
  • Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorometric or colorimetric substrates.
  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria and fungi (MIC/MBC determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

Structural Modifications : Introduce substituents at the piperidine-4-carboxamide or thiazolo-triazole moiety to alter lipophilicity (e.g., alkyl chains) or hydrogen-bonding capacity (e.g., hydroxyl groups).

In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like 14-α-demethylase (PDB: 3LD6) .

Pharmacokinetic Profiling : Assess solubility, logP, and metabolic stability via SwissADME or ADMETLab .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed incubation times, controlled cell passage numbers).
  • Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects or pathway crosstalk.
  • Species-Specific Modeling : Compare activity in humanized vs. rodent cell lines to account for metabolic differences .

Q. How can computational modeling enhance the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Analyze ligand-protein interactions over time (e.g., GROMACS) to identify critical binding residues.
  • Free Energy Perturbation (FEP) : Quantify binding energy changes for substituent modifications.
  • QSAR Modeling : Train models on bioactivity datasets to predict IC50_{50} values for novel analogs .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., kinases) to assess dependency.
  • Thermal Proteome Profiling (TPP) : Identify target engagement by monitoring protein thermal stability shifts.
  • In Vivo Pharmacodynamics : Use xenograft models to correlate tumor regression with biomarker modulation (e.g., phosphorylated ERK) .

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